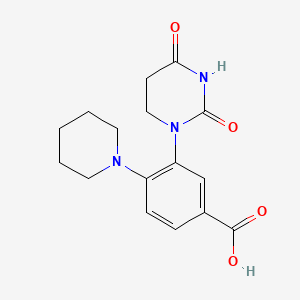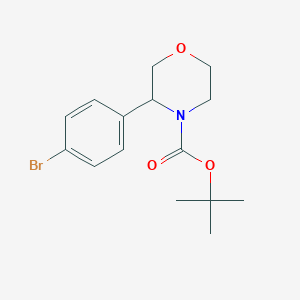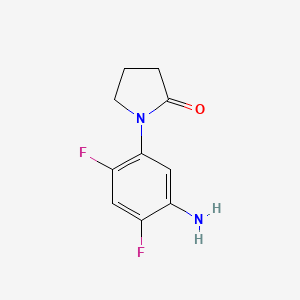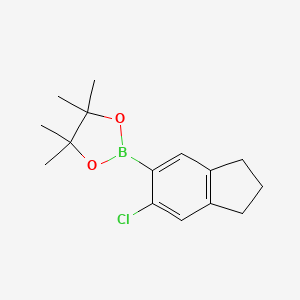![molecular formula C10H13ClN2O B13491422 N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl It is an indole derivative, which means it contains a structure similar to the indole ring system found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride typically involves the reaction of tryptamine with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the indole ring system may interact with receptors in the central nervous system, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, involved in the synthesis of neurotransmitters like serotonin.
Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation and other physiological processes.
Bufotenine: Another tryptamine derivative with psychoactive properties, found in certain plants and animals
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other indole derivatives and makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10;/h1-4,7,11-13H,5-6H2;1H |
Clave InChI |
AYWZLKHYNSRGCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)







![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)





